Cas no 49803-28-3 (3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one)
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-[Pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione
- SR-01000147757
- 2-[4(1H)-Pyridylidene]indan-1,3-dione
- CBDivE_000270
- JUTDMVMGNNVIOM-UHFFFAOYSA-N
- D92075
- 2-(1H-pyridin-4-ylidene)indene-1,3-dione
- 2-[4(1H)-PYRIDINYLIDENE]-1H-INDANE-1,3(2H)-DIONE
- SCHEMBL5280394
- 2-(4(1H)-Pyridinylidene)-1H-indene-1,3(2H)-dione, AldrichCPR
- gamma-Pyrophthalone
- AKOS015920377
- CHEMBL1301287
- 3-hydroxy-2-pyridin-4-ylinden-1-one
- 1H-Indene-1,3(2H)-dione,2-(4-pyridinyl)-
- 49803-28-3
- P1124
- C76133
- 2-[4(1H)-Pyridinylidene]indan-1,3-dione
- 3-HYDROXY-2-(PYRIDIN-4-YL)INDEN-1-ONE
- STK804422
- HMS1619P03
- SR-01000147757-2
- MFCD00142802
- REGID_for_CID_5389994
- AKOS005607808
- CCG-43828
- 3-Hydroxy-2-(4-pyridinyl)-1H-inden-1-one;
- REGID_for_CID_665176
- 2-(pyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione
- F9995-0205
- 67592-40-9
- 3-hydroxy-2-pyridin-4-yl-1H-inden-1-one
- 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
- SR-01000147757-1
- HMS2310P04
- Oprea1_020580
- BCP26823
- 3-HYDROXY-2-PYRIDIN-4-YL-INDEN-1-ONE
- DB-026086
-
- MDL: MFCD00142802
- Inchi: 1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H
- InChI Key: JUTDMVMGNNVIOM-UHFFFAOYSA-N
- SMILES: OC1=C(C2C=CN=CC=2)C(C2C=CC=CC=21)=O
Computed Properties
- Exact Mass: 223.063
- Monoisotopic Mass: 223.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2A^2
- XLogP3: 1.9
Experimental Properties
- Density: 1.407
- Boiling Point: 442.527°C at 760 mmHg
- Flash Point: 221.433°C
- Refractive Index: 1.714
- PSA: 50.19000
- LogP: 1.52570
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2036289-25g |
2-(Pyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione |
49803-28-3 | 25g |
¥5433.00 | 2024-05-11 |
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
3-Hydroxy-2-(Pyridin-4-Yl)-1H-Inden-1-One: A Comprehensive Overview
The compound with CAS No. 49803-28-3, commonly referred to as 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This molecule is a derivative of indenone, a bicyclic compound with a fused benzene and cyclopentanone ring system. The presence of a hydroxyl group at the 3-position and a pyridin-4-yl substituent at the 2-position introduces intriguing electronic and steric effects, making it a valuable compound for further exploration.
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one exhibits a complex interplay of functional groups that contribute to its reactivity and biological activity. The indenone core is known for its ability to participate in various redox reactions, while the pyridine ring introduces aromaticity and potential for hydrogen bonding. Recent studies have highlighted its role in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. Researchers have explored its potential as an antioxidant, anti-inflammatory, and anticancer agent, leveraging its ability to modulate cellular signaling pathways.
The synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one involves a multi-step process that typically begins with the preparation of the indenone skeleton. One common approach involves the cyclization of substituted cinnamic acids or their derivatives under specific conditions. The introduction of the pyridin-4-yl group is often achieved through nucleophilic aromatic substitution or coupling reactions, depending on the substituents present on the pyridine ring. Recent advancements in catalytic methods, such as the use of transition metal catalysts, have improved the efficiency and selectivity of these reactions.
From a structural perspective, 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one features a rigid bicyclic framework that provides stability to the molecule. The hydroxyl group at position 3 is particularly reactive, participating in hydrogen bonding and other non-covalent interactions that are critical for its biological activity. The pyridin-4-yl substituent introduces electron-withdrawing effects, which can influence the electronic properties of the indenone core and enhance its reactivity in certain chemical transformations.
Recent research has focused on understanding the pharmacokinetic properties of 3-hydroxy-2-(pyridin-4-yil)-1H-inden-l-one, including its absorption, distribution, metabolism, and excretion (ADME) profile. Studies have shown that this compound exhibits moderate solubility in aqueous solutions, which is essential for its bioavailability. Its metabolic stability has also been evaluated in vitro using human liver microsomes, revealing promising results that suggest it could be further developed into a drug candidate.
In terms of biological activity, 3-hydroxy~(pyridin~4~yl)~indenone has demonstrated potent antioxidant properties due to its ability to scavenge free radicals. This makes it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, preclinical studies have shown that this compound can inhibit key enzymes involved in inflammation pathways, highlighting its anti-inflammatory potential.
The application of 3-hydroxy~(pyridin~4~yl)~indenone extends beyond pharmacology into materials science. Its rigid structure and conjugated system make it an attractive candidate for use in organic electronics. Researchers have explored its potential as an electron transport material in organic photovoltaic devices (OPVs), where it could enhance charge separation efficiency and device performance.
Looking ahead, further investigations into 3-hydroxy~(pyridin~4~yl)~indenone are expected to uncover additional applications across diverse fields. Its unique combination of functional groups positions it as a versatile building block for designing novel compounds with tailored properties. As research continues to unravel its full potential, this compound is poised to make significant contributions to both academic and industrial advancements.
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